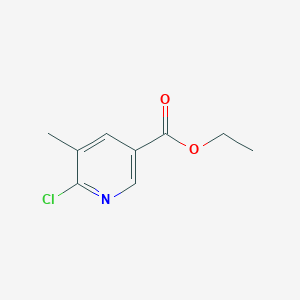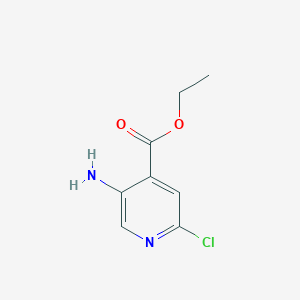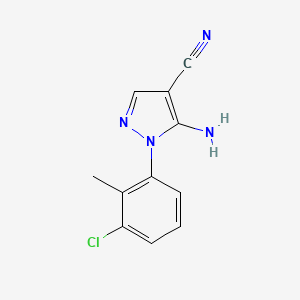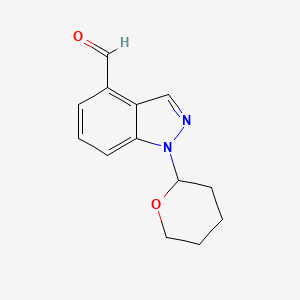
4-(2-(4-エチルピペラジン-1-イル)エトキシ)フェニルボロン酸
概要
説明
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with a boronic acid group and an ethylpiperazine moiety, making it a valuable intermediate in medicinal chemistry and material science.
科学的研究の応用
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a ligand in biological assays and as a component in drug delivery systems.
Medicine: Explored for its potential in the development of pharmaceuticals, particularly as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid typically involves the following steps:
Formation of the Ethylpiperazine Moiety: Ethylpiperazine can be synthesized by reacting piperazine with ethyl bromide under basic conditions.
Etherification: The ethylpiperazine is then reacted with 4-hydroxyphenylboronic acid in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the ether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The ethylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted ethylpiperazine derivatives.
作用機序
The mechanism of action of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The ethylpiperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the ethylpiperazine moiety, making it less versatile in certain applications.
4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic Acid: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and solubility.
4-(2-(4-Butylpiperazin-1-yl)ethoxy)phenylboronic Acid: Contains a butyl group, which can influence its hydrophobicity and interaction with biological targets.
Uniqueness
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid is unique due to its combination of a boronic acid group and an ethylpiperazine moiety. This structure provides a balance of reactivity, solubility, and stability, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
[4-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-2-16-7-9-17(10-8-16)11-12-20-14-5-3-13(4-6-14)15(18)19/h3-6,18-19H,2,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBUSQYKDMIUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[(tert-Butyldimethylsilanyl)oxy]azetidine](/img/structure/B1398881.png)


![4-Chloro-2-[(dimethylamino)methyl]aniline](/img/structure/B1398887.png)

